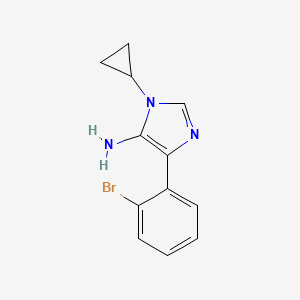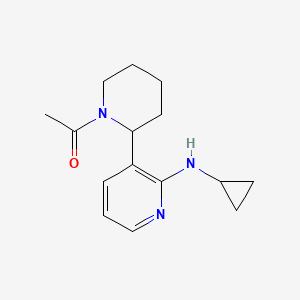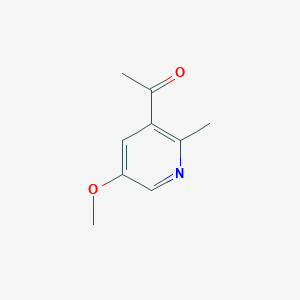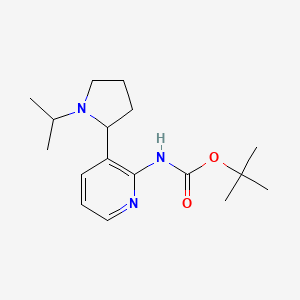
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrrolidine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
The synthesis of tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyridine and pyrrolidine precursors. These precursors are then subjected to a series of reactions, including alkylation and carbamation, to form the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like sodium hydride and tert-butyl chloroformate .
化学反应分析
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
科学研究应用
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Similar in structure but lacks the pyridine and pyrrolidine rings.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a pyridine ring but has different substituents.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Contains a pyrrolo-pyridine ring system with different functional groups .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C17H27N3O2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-12(2)20-11-7-9-14(20)13-8-6-10-18-15(13)19-16(21)22-17(3,4)5/h6,8,10,12,14H,7,9,11H2,1-5H3,(H,18,19,21) |
InChI 键 |
HCOGKJUYLVXCNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


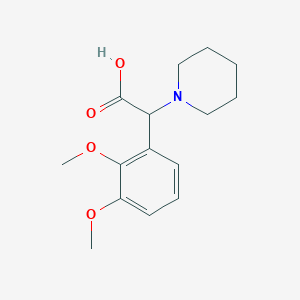
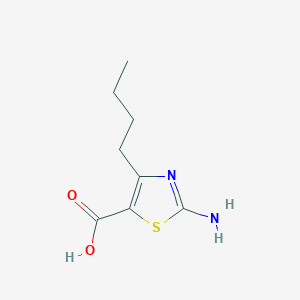
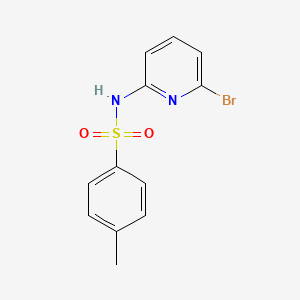
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
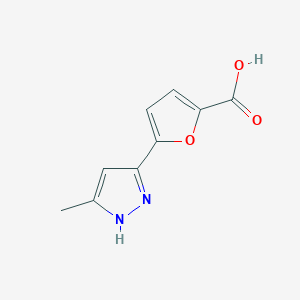
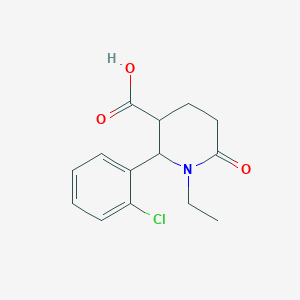

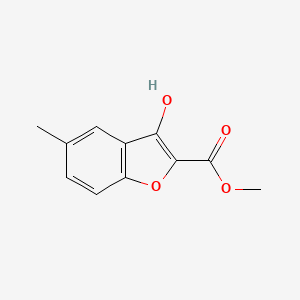
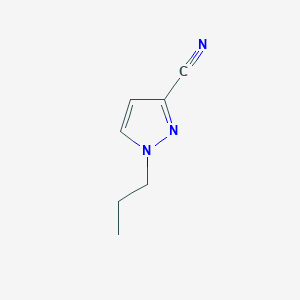
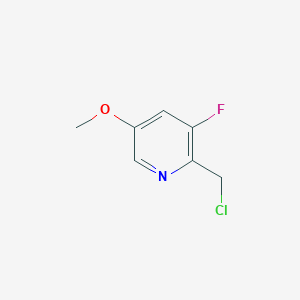
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
